6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine
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Overview
Description
6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-1-methylimidazo[1,5-a]pyridine and 3-methoxypropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and bases such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used in chemical biology to probe biological pathways and identify potential therapeutic targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxypropyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine is unique due to the presence of the methoxypropyl group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and chemical biology.
Properties
CAS No. |
865156-43-0 |
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Molecular Formula |
C12H15BrN2O |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
6-bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C12H15BrN2O/c1-9-11-6-5-10(13)8-15(11)12(14-9)4-3-7-16-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
UAFDKCNRATVQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CN2C(=N1)CCCOC)Br |
Origin of Product |
United States |
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